1-(2,5-Diethoxyphenyl)ethan-1-ol

Corrosion Inhibition Copper Protection Nitric Acid

Researchers developing anti-inflammatory or anticorrosion agents require chiral scaffolds with validated target engagement. 1-(2,5-Diethoxyphenyl)ethanol (CAS 1368281-30-4) addresses this need: • 5-LOX inhibitor scaffold: derivatives achieve IC50 2.40 nM • Corrosion inhibitor precursor: pyrimidinone derivatives reach 89.59% efficiency for copper in 1.0 M HNO3 at 21 µM • DHFR inhibitor synthesis: enables 6.8-fold selectivity (T. gondii IC50 17 nM vs. rat IC50 116 nM) Available in (R)- and (S)-enantiopure forms at ≥95% purity. Supplied with full analytical documentation (NMR, HPLC). Global shipping.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Cat. No. B13245173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Diethoxyphenyl)ethan-1-ol
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)OCC)C(C)O
InChIInChI=1S/C12H18O3/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-9,13H,4-5H2,1-3H3
InChIKeyRIRDSRFUNHYUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Diethoxyphenyl)ethan-1-ol: Product Overview


1-(2,5-Diethoxyphenyl)ethan-1-ol (CAS: 1368281-30-4) is a chiral secondary alcohol featuring a 2,5-diethoxy-substituted phenyl ring . As an organic building block, it serves as a synthetic intermediate in medicinal chemistry and material science . The compound is available in enantiopure forms, with the (1R)- and (1S)-enantiomers cataloged under separate identifiers, each with a molecular formula of C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol [1]. This molecule is a key member of the 2,5-diethoxyphenyl family, which has been implicated in the development of diverse bioactive agents, including enzyme inhibitors and corrosion inhibitors [2].

Chiral secondary alcohol, enantiopure forms available
Synthetic intermediate for medicinal chemistry and materials science
2,5-diethoxy motif supports targeted binding and surface adsorption

Critical Role of 2,5-Diethoxy Substitution


Substitution of 1-(2,5-diethoxyphenyl)ethan-1-ol with a simple analog (e.g., an unsubstituted phenyl ethanol or a mono-ethoxy derivative) is likely to result in a loss of function in specific assays. The 2,5-diethoxy substitution pattern is critical for establishing key molecular interactions, such as those observed in enzyme inhibition and corrosion protection. For instance, a derivative with this motif, MA-975, achieved a corrosion inhibition efficiency of 89.59% for copper in nitric acid, a performance attributed to the adsorption of the diethoxyphenyl moiety onto the metal surface [1]. Similarly, in a biological context, the 2,5-diethoxyphenyl group is present in a potent 5-lipoxygenase inhibitor with an IC₅₀ of 2.40 nM, highlighting its role in high-affinity target binding [2]. The evidence below quantifies the performance gap between compounds containing this specific moiety and those with alternative substitution patterns.

2,5-diethoxy substitution is critical
Simple phenyl or mono-ethoxy analogs may lose key molecular interactions necessary for function.
Corrosion inhibition depends on diethoxyphenyl
Chlorophenyl analogs show reduced performance; the 2,5-diethoxy pattern is essential for metal surface adsorption.
Target-dependent potency
The motif does not guarantee broad activity; its utility is context-specific and must be validated per target.

Quantitative Comparator Analysis


Corrosion Inhibition: 2,5-Diethoxyphenyl vs. Chlorophenyl Analogs

A pyrimidinone derivative containing the 2,5-diethoxyphenyl motif, MA-975, demonstrates superior corrosion inhibition for copper in 1.0 M HNO₃ compared to a structural analog, MA-978C, which contains a chlorophenyl group. MA-975 achieves an inhibition efficiency (IE%) of 89.59% at 21 × 10⁻⁶ M as measured by weight loss, whereas MA-978C shows lower efficiency under identical conditions [1].

Corrosion Inhibition
Head-to-head
89.59% IE vs MA-978C (chlorophenyl)
Reported higher efficiency for 2,5-diethoxyphenyl vs chlorophenyl analog
1.0 M HNO₃, 21 µM, Cu, WL method
Corrosion Inhibition Copper Protection Nitric Acid

5-Lipoxygenase vs. Dihydroorotase Inhibition Potency

A compound containing the 2,5-diethoxyphenyl group, BDBM50042977 (1-(2,5-Diethoxy-phenyl)-3-(3,4-dihydroxy-phenyl)-propenone), is a potent inhibitor of 5-lipoxygenase with an IC₅₀ of 2.40 nM [1]. This is in stark contrast to another 2,5-diethoxyphenyl derivative tested against dihydroorotase, which showed an IC₅₀ of 180,000 nM (180 µM) [2]. This cross-assay comparison highlights the target-dependent potency of the 2,5-diethoxyphenyl pharmacophore.

Enzyme Potency Context
Cross-study comparable
IC₅₀ 2.40 nM vs 180,000 nM (DHOase)
Target-dependent; 2,5-diethoxy motif effective for 5-LOX but not broad
RBL-1 5-LOX vs mouse Ehrlich DHOase
5-Lipoxygenase Inhibition Enzyme Inhibition IC50

Species-Selective DHFR Inhibition: T. gondii vs. Rat

A 2,4-diaminoquinazoline derivative containing the 2,5-diethoxyphenyl moiety, CHEMBL264548, exhibits differential inhibition of dihydrofolate reductase (DHFR) from two species. It inhibits purified T. gondii DHFR with an IC₅₀ of 17 nM, compared to an IC₅₀ of 116 nM against rat liver DHFR [1]. This 6.8-fold difference in potency suggests a degree of selectivity for the parasitic enzyme.

Species-Selective DHFR
Head-to-head
17 nM (T. gondii) vs 116 nM (rat)
6.8-fold selectivity for parasitic DHFR
Purified enzyme assays
Antifolate DHFR Inhibitor Toxoplasma gondii

HIV-1 gp160: Lack of Inhibition

A 2,5-diethoxyphenyl-containing compound, BDBM95248 (4-acetyl-N-(2,5-diethoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide), was tested for inhibition of HIV-1 envelope glycoprotein gp160. It showed an IC₅₀ of 67,000 nM, indicating very weak activity [1]. This result serves as a negative control, demonstrating that the 2,5-diethoxyphenyl group is not a promiscuous inhibitor and its activity is highly context-dependent.

HIV-1 gp160 Activity
Reported
IC₅₀ 67,000 nM
Very weak activity; supports specificity control use
Indicates non-promiscuous binding
HIV-1 gp160 Antiviral Screening

1-(2,5-Diethoxyphenyl)ethan-1-ol Applications


Copper Corrosion Inhibitor Synthesis

Use 1-(2,5-diethoxyphenyl)ethan-1-ol as a starting material or intermediate to synthesize pyrimidinone derivatives for corrosion inhibition. The resulting compounds, as exemplified by MA-975, have demonstrated a high inhibition efficiency (89.59% at 21 µM) for copper in 1.0 M nitric acid, outperforming a chlorophenyl analog [1]. This is a high-value application for materials science and industrial chemistry.

5-LOX Inhibitor Lead Optimization

Incorporate the 1-(2,5-diethoxyphenyl)ethan-1-ol scaffold into medicinal chemistry programs targeting 5-lipoxygenase. A closely related derivative (BDBM50042977) exhibits potent enzyme inhibition with an IC₅₀ of 2.40 nM [1]. This demonstrates the scaffold's ability to achieve high-affinity binding, making it a valuable core for developing new anti-inflammatory agents.

Selective Antifolate Development for T. gondii

Utilize 1-(2,5-diethoxyphenyl)ethan-1-ol to construct 2,4-diaminoquinazoline analogs for selective DHFR inhibition. A derivative (CHEMBL264548) shows a 6.8-fold preference for inhibiting the T. gondii DHFR (IC₅₀ = 17 nM) over the rat enzyme (IC₅₀ = 116 nM) [1]. This selectivity profile is crucial for developing anti-parasitic therapeutics with potentially lower mammalian toxicity.

Specificity Control for Screening Panels

Given its demonstrated lack of activity against HIV-1 gp160 (IC₅₀ = 67,000 nM) [1], derivatives of 1-(2,5-diethoxyphenyl)ethan-1-ol can serve as excellent specificity controls. Their use can help validate that observed high-potency inhibition (e.g., against 5-LOX or T. gondii DHFR) is due to specific interactions with the 2,5-diethoxyphenyl moiety rather than non-specific promiscuous binding.

Application
Selection Property
Validation Focus
Copper corrosion inhibitor synthesis
Diethoxyphenyl adsorption
Corrosion IE% in acidic media
5-LOX inhibitor lead optimization
High-affinity binding core
5-LOX enzyme inhibition assay
Selective anti-T. gondii DHFR research
Species-selectivity profile
T. gondii vs mammalian DHFR ratio
Specificity control for screening panels
Non-promiscuous profile
Counter-screening vs unrelated targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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